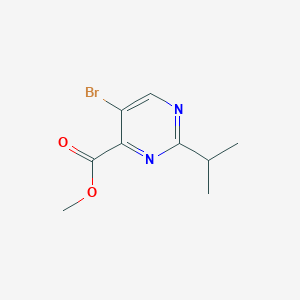

Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate

Description

Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate is an organic compound with the chemical formula C9H11BrN2O2. It is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a bromine atom, an isopropyl group, and a methyl ester group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Properties

IUPAC Name |

methyl 5-bromo-2-propan-2-ylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-5(2)8-11-4-6(10)7(12-8)9(13)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJUZBBXYNRCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C(=N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate typically involves the bromination of 2-isopropylpyrimidine-4-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps but utilizes industrial-grade equipment and reagents to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

Reduction: Formation of de-brominated pyrimidine compounds.

Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

Scientific Research Applications

Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrimidine ring play crucial roles in binding to these targets, influencing the compound’s biological effects. The exact pathways involved can vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-chloro-2-isopropylpyrimidine-4-carboxylate

- Methyl 5-fluoro-2-isopropylpyrimidine-4-carboxylate

- Methyl 5-iodo-2-isopropylpyrimidine-4-carboxylate

Uniqueness

Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with nucleophiles and biological targets, making it a valuable compound for specific applications .

Biological Activity

Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate features a bromine atom at the 5-position and an isopropyl group at the 2-position of the pyrimidine ring. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases by binding to their ATP-binding sites, consequently affecting signal transduction pathways that regulate cell proliferation and survival.

- Antimicrobial Activity : Studies have indicated that similar pyrimidine derivatives exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .

- Anticancer Properties : Research has suggested that this class of compounds can induce apoptosis in cancer cells by modulating pathways related to cell growth and survival .

Biological Activity Overview

The following table summarizes key biological activities reported for methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate and related compounds:

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial effects of several pyrimidine derivatives, including methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate, against common bacterial strains. Results demonstrated a significant reduction in bacterial growth, suggesting its potential as a therapeutic agent against infections. -

Anticancer Effects :

In vitro tests on human cancer cell lines revealed that methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate exhibited dose-dependent cytotoxicity. The compound was shown to activate apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins . -

Anti-inflammatory Mechanism :

Research indicated that this compound effectively inhibits COX-2 enzyme activity, which is crucial in the inflammatory response. The IC50 value for COX-2 inhibition was reported to be comparable to that of established anti-inflammatory drugs .

Research Findings

Recent studies have focused on optimizing the structure of methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate to enhance its biological activity:

- Structure-Activity Relationship (SAR) : Modifications at various positions on the pyrimidine ring were explored to improve potency against specific targets such as COX-2 and cancer cell lines. Substituents that enhance electron density at the 2-position significantly increased anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.